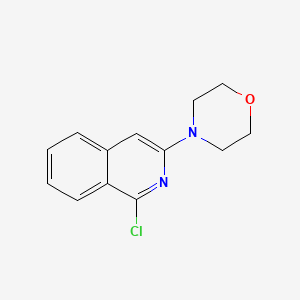
1-Chloro-3-morpholin-4-ylisoquinoline
Descripción general
Descripción
Synthesis Analysis
CMQ is a versatile reagent for organic synthesis and has been used in the synthesis of a variety of compounds. It has been used in the synthesis of anti-inflammatory agents, anticonvulsants, and anti-cancer agents. It has also been used as a reagent for the synthesis of nucleoside analogues and as a catalyst in the synthesis of heterocyclic compounds.Molecular Structure Analysis
The molecular formula of CMQ is C13H13ClN2O, and it has a molecular weight of 248.71 .Chemical Reactions Analysis
The mechanism of action of CMQ is not fully understood. It is believed that CMQ acts as a proton donor and an electron acceptor, which can induce a variety of reactions in organic molecules. Additionally, CMQ has been shown to interact with enzymes, which can lead to the formation of active metabolites.Physical And Chemical Properties Analysis
CMQ is a colorless crystalline solid with a melting point of 228-230°C and a boiling point of 315-316°C. It has a molecular weight of 248.71 . Its use in lab experiments is limited by its low solubility in water and its low melting point.Aplicaciones Científicas De Investigación
Charge-Transfer Complexation and Organic Synthesis
- Morpholine, a moiety in 1-Chloro-3-morpholin-4-ylisoquinoline, has been used in organic syntheses and studied for its charge-transfer complexation with π–acceptors. This has applications in understanding and developing new organic compounds (Al-Wasidi et al., 2019).
Synthesis of Heterocyclic Compounds
- The compound has been used in the microwave-accelerated synthesis of new 1,3-disubstituted isoquinolines, which are important in the development of various heterocyclic compounds with potential applications in medicine and materials science (Prabakaran et al., 2010).
Antimicrobial Potency
- Derivatives of chloroquinoline, which include this compound, have shown broad-spectrum antimicrobial potency, indicating their potential use in developing new antimicrobial agents (Desai et al., 2012).
Hydrogen-Bond Network Studies
- Studies on hydrogen-bonded complexes involving morpholine provide insights into molecular interactions, which are crucial in the design of pharmaceuticals and understanding of chemical processes (Ishida & Kashino, 1999).
Synthesis of Biologically Active Compounds
- The synthesis of morpholine derivatives, including those similar to this compound, is important for creating biologically active heterocyclic compounds. These can have applications in various fields of medicine and biology (Singh et al., 2000).
Structural Analyses and Crystallography
- The structural analysis of compounds containing morpholine or similar structures aids in the understanding of their chemical properties and potential applications in materials science and drug design (Gzella et al., 2000).
Mecanismo De Acción
As mentioned above, the mechanism of action of CMQ is not fully understood. It is believed to act as a proton donor and an electron acceptor, inducing a variety of reactions in organic molecules. It has also been shown to interact with enzymes, leading to the formation of active metabolites.
Propiedades
IUPAC Name |
4-(1-chloroisoquinolin-3-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-13-11-4-2-1-3-10(11)9-12(15-13)16-5-7-17-8-6-16/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEMKUCNUCJWEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=CC=CC=C3C(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B3363690.png)

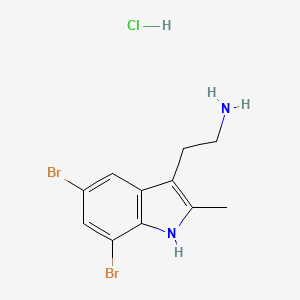
![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine dihydrochloride](/img/structure/B3363725.png)
![1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one](/img/structure/B3363728.png)
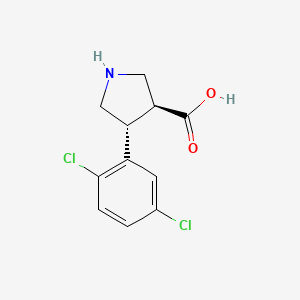
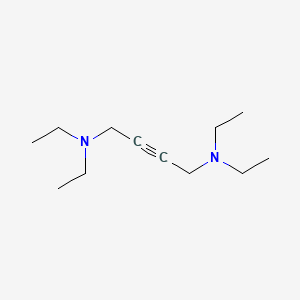
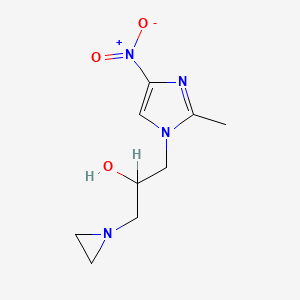
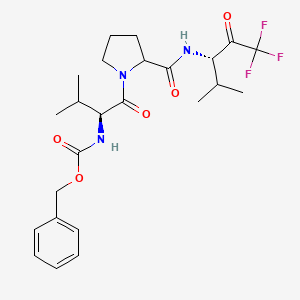
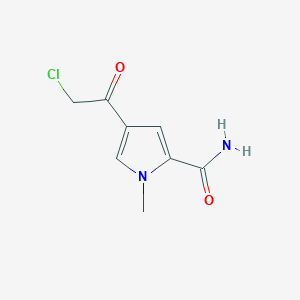
![N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B3363770.png)

![1-[4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid](/img/structure/B3363788.png)
![5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B3363792.png)